Dipotassium cyanodithiocarbamate
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Overview
Description
1,8-bis-maleimidodiethyleneglycol is a homobifunctional crosslinker, commonly used in biochemical and biotechnological applications. This compound is characterized by its two maleimide groups, which are reactive towards sulfhydryl groups (-SH). The presence of a polyethylene glycol (PEG) spacer arm enhances its solubility and stability, making it a valuable tool for protein conjugation and other molecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-bis-maleimidodiethyleneglycol is synthesized through a multi-step process involving the reaction of maleic anhydride with diethyleneglycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The maleimide groups are introduced through a cyclization reaction, which is facilitated by the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of 1,8-bis-maleimidodiethyleneglycol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-bis-maleimidodiethyleneglycol primarily undergoes addition reactions with sulfhydryl groups, forming stable thioether bonds. This reaction is highly specific and efficient, occurring under mild conditions (pH 6.5-7.5) .
Common Reagents and Conditions
The compound reacts with reduced sulfhydryls in proteins and other thiol-containing molecules. Common reagents used in these reactions include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), which help maintain the reduced state of sulfhydryl groups .
Major Products Formed
The major products formed from these reactions are crosslinked proteins or peptides, which are useful in studying protein-protein interactions, protein structure, and other biochemical processes .
Scientific Research Applications
1,8-bis-maleimidodiethyleneglycol has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent to study molecular interactions and structural biology
Biology: Facilitates the exploration of protein oligomerization and interactions, aiding in the understanding of cellular processes
Medicine: Employed in the development of drug delivery systems and therapeutic agents due to its ability to form stable conjugates with biomolecules
Industry: Utilized in the production of advanced materials and bioconjugates, enhancing the properties of polymers and other industrial products
Mechanism of Action
The mechanism of action of 1,8-bis-maleimidodiethyleneglycol involves the formation of covalent bonds with sulfhydryl groups in proteins and other thiol-containing molecules. The maleimide groups at either end of the PEG spacer react specifically with reduced sulfhydryls, forming stable thioether bonds. This crosslinking process is crucial for studying protein structure and interactions, as it helps stabilize protein complexes and facilitates their analysis .
Comparison with Similar Compounds
1,8-bis-maleimidodiethyleneglycol is unique due to its PEG spacer, which provides enhanced solubility and stability compared to other bismaleimide crosslinkers. Similar compounds include:
1,4-bismaleimidobutane (BMB): A shorter crosslinker with hydrocarbon spacers.
bismaleimidohexane (BMH): Another bismaleimide crosslinker with a longer hydrocarbon spacer.
bismaleimidoethane (BMOE): A shorter crosslinker with hydrocarbon spacers.
1,11-bismaleimido-triethyleneglycol (BM(PEG)3): Similar to 1,8-bis-maleimidodiethyleneglycol but with a longer PEG spacer.
These compounds differ in their spacer lengths and solubility properties, making 1,8-bis-maleimidodiethyleneglycol particularly advantageous for applications requiring enhanced solubility and stability .
Properties
CAS No. |
13145-41-0 |
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Molecular Formula |
C2K2N2S2 |
Molecular Weight |
194.37 g/mol |
IUPAC Name |
dipotassium;cyanoiminomethanedithiolate |
InChI |
InChI=1S/C2H2N2S2.2K/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |
InChI Key |
MFVWSFXQWMYYSF-UHFFFAOYSA-L |
SMILES |
C(#N)N=C([S-])[S-].[K+].[K+] |
Canonical SMILES |
C(#N)N=C([S-])[S-].[K+].[K+] |
Key on ui other cas no. |
13145-41-0 |
Origin of Product |
United States |
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